molecular formula C11H16F3NO2 B6237948 tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2680542-23-6

tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No. B6237948
CAS RN: 2680542-23-6
M. Wt: 251.2
InChI Key:
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Description

Tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate, also known as TBC, is an organic compound with a unique chemical structure. It is composed of a tert-butyl group at the 1-position, a trifluoromethyl group at the 2-position, and a carboxyl group at the 2-position. TBC is a versatile compound and has been used in various scientific applications, including synthesis, drug discovery, and biochemistry.

Mechanism of Action

The mechanism of action of tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is not well understood. However, it is believed that tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate acts as a catalyst in the synthesis of organic compounds. It is believed to facilitate the formation of new bonds between atoms and molecules, resulting in the formation of new compounds. In addition, tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is thought to be involved in the formation of hydrogen bonds, as well as in the formation of ionic bonds.
Biochemical and Physiological Effects
tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has been studied for its potential biochemical and physiological effects. In animal studies, tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has been found to have antioxidant, anti-microbial, and anti-fungal properties. It has also been found to have anti-tumor and anti-viral properties. In addition, tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has been found to have anti-allergy and anti-allergenic properties.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is a highly reactive compound and can be used in a variety of reactions. Furthermore, it is relatively non-toxic and is safe to use in laboratory experiments. However, there are some limitations to the use of tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate in laboratory experiments. It is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, it can react with other compounds, which can lead to unwanted side reactions.

Future Directions

The future of tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate research is promising. There are numerous potential applications for this compound, including the development of new drugs and pharmaceuticals, the synthesis of new materials for industrial applications, and the development of new imaging techniques. In addition, tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can be used in the synthesis of peptides, proteins, and other biomolecules, which could lead to the development of new treatments for a variety of diseases. Finally, tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate could be used in the synthesis of fluorescent probes, which could be used to study the structure and function of biological systems.

Synthesis Methods

Tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can be synthesized using a variety of methods. The most common method is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt, such as triphenylphosphine and a carboxylic acid. The reaction results in the formation of a tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate. Other methods of synthesis include the use of an organometallic reagent, such as a Grignard reagent, and the use of a catalytic hydrogenation reaction.

Scientific Research Applications

Tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has also been used in the synthesis of peptides, proteins, and other biomolecules. It has also been used in the synthesis of fluorescent probes, which are used in imaging studies. In addition, tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has been used in the synthesis of catalysts and other materials for industrial applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves the reaction of tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate with trifluoromethyl iodide in the presence of a base.", "Starting Materials": [ "tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate", "trifluoromethyl iodide", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate to a reaction flask", "Add trifluoromethyl iodide to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract with a suitable solvent (e.g. ethyl acetate)", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous magnesium sulfate", "Filter and concentrate the organic layer under reduced pressure", "Purify the crude product by column chromatography using a suitable eluent (e.g. hexanes/ethyl acetate)" ] }

CAS RN

2680542-23-6

Product Name

tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Molecular Formula

C11H16F3NO2

Molecular Weight

251.2

Purity

95

Origin of Product

United States

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